(Rac)-Byakangelicin

Übersicht

Beschreibung

Byakangelicin is a naturally occurring compound found in the roots of Angelica gigas and Angelica dahurica. It is known for its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties . Byakangelicin has been studied for its potential therapeutic applications, especially in treating conditions like sepsis-associated acute kidney injury .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Byakangelicin kann aus den Wurzeln von Angelica dahurica unter Verwendung ionischer Flüssigkeiten als Lösungsmittel isoliert werden. Eine effektive Methode beinhaltet die Verwendung von [Bmim]Tf2N-ionischer Flüssigkeit, die eine hervorragende Leistung beim Extrahieren von Byakangelicin gezeigt hat . Der Extraktionsprozess beinhaltet die Optimierung von Faktoren wie dem Lösungsmittel-/Feststoffverhältnis, der Extraktionstemperatur und der Zeit. Unter optimalen Bedingungen (Lösungsmittel-/Feststoffverhältnis 8:1, Temperatur 60 °C und Zeit 180 Minuten) kann die Ausbeute an Byakangelicin bis zu 99,52 % erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Byakangelicin beruht hauptsächlich auf der Extraktion aus Pflanzenwurzeln unter Verwendung optimierter Lösungsmittelextraktionstechniken. Es wurde festgestellt, dass die Verwendung ionischer Flüssigkeiten besonders effektiv ist, um die Ausbeute und Reinheit der Verbindung zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Byakangelicin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Byakangelicin kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig nukleophile oder elektrophile Reagenzien, um neue funktionelle Gruppen in das Byakangelicin-Molekül einzuführen.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Formen von Byakangelicin erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Byakangelicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und als Forschungswerkzeug verwendet, um verschiedene biologische Wege zu untersuchen.

5. Wirkmechanismus

Byakangelicin übt seine Wirkungen über mehrere molekulare Ziele und Wege aus:

Entzündungshemmende Aktivität: Byakangelicin hemmt die Aktivierung des NF-κB-Signalwegs (Nuclear Factor kappa-light-chain-enhancer of activated B cells) und reduziert die Produktion von pro-inflammatorischen Zytokinen wie Interleukin-6, Tumornekrosefaktor-Alpha und Interferon-Gamma.

Antiapoptotische Aktivität: Die Verbindung reduziert die Expression von Apoptose-assoziierten Genen und schützt so Zellen vor programmiertem Zelltod.

Molekulare Ziele: Byakangelicin interagiert mit der 26S-Protease-regulatorischen Untereinheit 8 (PSMC5), die eine Rolle bei der Regulierung von Entzündungen und Apoptose spielt.

Wirkmechanismus

Byakangelicin exerts its effects through several molecular targets and pathways:

Anti-inflammatory Activity: Byakangelicin inhibits the activation of the nuclear factor-κB (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma.

Anti-apoptotic Activity: The compound reduces the expression of apoptosis-related genes, thereby protecting cells from programmed cell death.

Molecular Targets: Byakangelicin interacts with the 26S protease regulatory subunit 8 (PSMC5), which plays a role in regulating inflammation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Byakangelicin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele einzigartig. Einige ähnliche Verbindungen sind:

Oxypeucedanin Hydrat: Eine weitere in Angelica dahurica gefundene Verbindung, die für ihre entzündungshemmenden Eigenschaften bekannt ist.

Umbelliferon: Ein Cumarinderivat mit antioxidativen und entzündungshemmenden Aktivitäten.

Psoralen: Ein Furanocumarin mit phototoxischen und entzündungshemmenden Eigenschaften.

Byakangelicin zeichnet sich durch seine starken entzündungshemmenden und antiapoptotischen Wirkungen aus, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

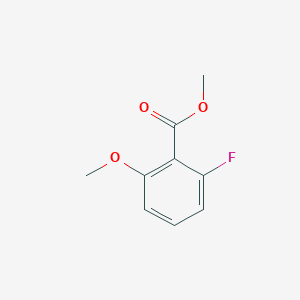

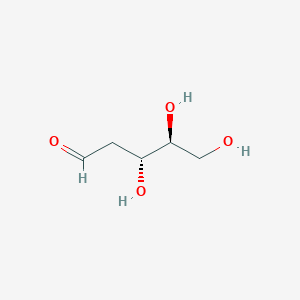

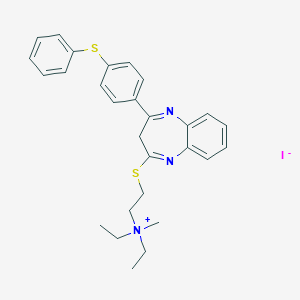

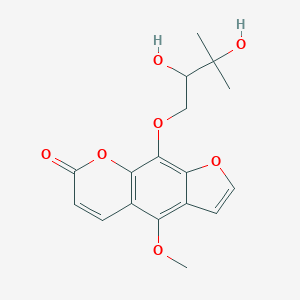

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFNXROFUNDE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197456 | |

| Record name | byakangelicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-25-7, 19573-01-4 | |

| Record name | (+)-Byakangelicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | byakangelicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | byakangelicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BYAKANGELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does byakangelicin exert its anti-fibrotic effects in the liver?

A1: Byakangelicin has demonstrated an ability to inhibit the proliferation and activation of hepatic stellate cells (HSCs), key players in liver fibrosis. [] Additionally, it suppresses apoptosis in hepatocytes, further contributing to its protective effect against liver injury. []

Q2: Does byakangelicin influence the signaling pathways of pro-fibrotic cytokines?

A2: Yes, research indicates that byakangelicin can inhibit the signaling pathways of transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), two critical cytokines involved in the development of liver fibrosis. []

Q3: Can byakangelicin protect hepatocytes from damage?

A3: In vitro studies show byakangelicin can attenuate 4-Hydroxynonenal (4-HNE)-induced apoptosis in HepG2 cells (a human liver cancer cell line) by inhibiting the ASK-1/JNK signaling pathway, suggesting a protective role against hepatocyte damage. []

Q4: What is the role of byakangelicin in allergic inflammation?

A4: Byakangelicin has shown the ability to reduce the release of histamine, a key mediator in allergic reactions. [] It also inhibits the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-4, potentially by inhibiting NF-κB activation. []

Q5: What is the molecular formula and weight of byakangelicin?

A5: Byakangelicin has a molecular formula of C16H16O7 and a molecular weight of 316.29 g/mol. []

Q6: What are the key spectroscopic characteristics of byakangelicin?

A6: The mass spectra of byakangelicin and related furanocoumarins exhibit characteristic fragmentation patterns, particularly regarding the cleavage of their side chains, which can aid in their identification. []

Q7: Have computational methods been used to study byakangelicin?

A7: Yes, virtual screening and molecular docking studies have been employed to investigate the potential interactions of byakangelicin and other compounds from Angelica dahurica with targets related to migraine, such as 5-HT receptors, NMDA receptors, and β-adrenergic receptors. []

Q8: Does the structure of byakangelicin influence its biological activity?

A8: Research suggests that specific structural features of byakangelicin and related furanocoumarins are crucial for their biological activity. For instance, the presence of a methoxy group at carbon 5 and a specific side chain at carbon 8 appears essential for suppressing nitric oxide production, potentially contributing to the anti-inflammatory effects. []

Q9: What is known about the absorption of byakangelicin?

A9: Studies using the Caco-2 cell monolayer model suggest that byakangelicin is well-absorbed in the human intestine. [] The absorption process appears to occur primarily through passive diffusion. []

Q10: Has the pharmacokinetics of byakangelicin been studied in vivo?

A10: Yes, a study in beagle dogs investigated the pharmacokinetics of byakangelicin after oral administration of Yuanhu Zhitong preparations, a traditional Chinese medicine containing byakangelicin. [] The study revealed differences in pharmacokinetic parameters depending on the formulation, with the oral liquid exhibiting faster absorption compared to solid formulations. []

Q11: What is known about the distribution of byakangelicin in the body?

A11: (Limited information available) A study investigating the absorption of Yuanhu Zhitong pill components using an everted intestinal sac method detected byakangelicin in the intestinal sac fluid. [] This suggests that byakangelicin can cross the intestinal barrier and enter systemic circulation. []

Q12: Is there information available regarding the metabolism and excretion of byakangelicin?

A12: (Limited information available) A study focusing on various furanocoumarins, including byakangelicin, revealed their ability to influence cytochrome P450 enzyme activity in rat liver microsomes. [] This suggests that byakangelicin might undergo metabolism in the liver. []

Q13: Does byakangelicin demonstrate anti-tumor activity?

A13: While not explicitly stated for byakangelicin, a study examining the antiproliferative effects of Angelica japonica root extract, from which byakangelicin has been isolated, demonstrated significant activity against human gastric adenocarcinoma (MK-1) cells. [] Further research is needed to confirm byakangelicin's specific role in this activity.

Q14: Has byakangelicin been tested in animal models of pain?

A14: Research suggests that byakangelicin, along with other compounds from Angelica dahurica, may have potential in managing migraine. In a study using a rat model of pannonit-induced migraine, byakangelicin showed effects such as reducing the duration of redness in the ears and decreasing scratching frequency. []

Q15: What analytical techniques are commonly used to identify and quantify byakangelicin?

A15: Several analytical techniques are employed for byakangelicin analysis:* High-performance liquid chromatography (HPLC): This method, often coupled with ultraviolet (UV) detection, is widely used for the separation, identification, and quantification of byakangelicin in plant extracts and pharmaceutical preparations. [, , , , , ] * High-performance thin-layer chromatography (HPTLC): This technique, often combined with scanning densitometry, provides a rapid and cost-effective method for both qualitative and quantitative analysis of byakangelicin. [, ]* Mass spectrometry (MS): This technique, often coupled with HPLC (HPLC-MS or UPLC-MS/MS), enables the identification and structural elucidation of byakangelicin based on its mass-to-charge ratio and fragmentation patterns. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about byakangelicin, confirming its identity and purity. [, , , ]

Q16: Are there any specific challenges in analyzing byakangelicin in complex matrices?

A16: Yes, analyzing byakangelicin in complex matrices such as plant extracts or traditional Chinese medicine formulations can be challenging due to the presence of structurally similar compounds. Advanced separation techniques like two-dimensional preparative HPLC (2D-prep-HPLC) are sometimes necessary to isolate and purify byakangelicin from these complex mixtures effectively. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.